molecular formula C16H13NO4 B11838306 5,7-Dimethoxy-2-pyridin-4-yl-4H-chromen-4-one CAS No. 6344-93-0

5,7-Dimethoxy-2-pyridin-4-yl-4H-chromen-4-one

Cat. No.: B11838306
CAS No.: 6344-93-0
M. Wt: 283.28 g/mol
InChI Key: FJOGVHKRNRHTLM-UHFFFAOYSA-N
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Description

5,7-Dimethoxy-2-pyridin-4-yl-4H-chromen-4-one: is a heterocyclic compound that belongs to the class of chromen-4-one derivatives. It is characterized by the presence of methoxy groups at positions 5 and 7, a pyridinyl group at position 2, and a chromen-4-one core structure. This compound is of significant interest due to its potential biological and pharmacological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5,7-Dimethoxy-2-pyridin-4-yl-4H-chromen-4-one typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 5,7-dimethoxy-4H-chromen-4-one with a pyridine derivative in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours to ensure complete reaction .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry approaches, such as the use of environmentally friendly solvents and catalysts, are being explored to minimize the environmental impact of the synthesis .

Chemical Reactions Analysis

Types of Reactions: 5,7-Dimethoxy-2-pyridin-4-yl-4H-chromen-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce chroman-4-ol derivatives .

Scientific Research Applications

Chemistry: In chemistry, 5,7-Dimethoxy-2-pyridin-4-yl-4H-chromen-4-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical transformations and the development of new synthetic methodologies .

Biology and Medicine: This compound has shown potential in biological and medicinal research. It exhibits various pharmacological activities, including anti-inflammatory, antioxidant, and anticancer properties. Researchers are investigating its potential as a therapeutic agent for the treatment of various diseases .

Industry: In the industrial sector, this compound is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals .

Mechanism of Action

The mechanism of action of 5,7-Dimethoxy-2-pyridin-4-yl-4H-chromen-4-one involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by modulating the activity of enzymes and receptors involved in various biological processes. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby reducing the severity of these conditions .

Comparison with Similar Compounds

Uniqueness: 5,7-Dimethoxy-2-pyridin-4-yl-4H-chromen-4-one is unique due to the presence of both methoxy groups and a pyridinyl group, which confer distinct chemical and biological properties. This combination of functional groups enhances its potential as a versatile scaffold for the development of new therapeutic agents and materials .

Properties

CAS No.

6344-93-0

Molecular Formula

C16H13NO4

Molecular Weight

283.28 g/mol

IUPAC Name

5,7-dimethoxy-2-pyridin-4-ylchromen-4-one

InChI

InChI=1S/C16H13NO4/c1-19-11-7-14(20-2)16-12(18)9-13(21-15(16)8-11)10-3-5-17-6-4-10/h3-9H,1-2H3

InChI Key

FJOGVHKRNRHTLM-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C(=C1)OC)C(=O)C=C(O2)C3=CC=NC=C3

Origin of Product

United States

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